molecular formula C23H17N7O2S B11264641 N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11264641
M. Wt: 455.5 g/mol
InChI Key: VLVBEPSXWPWHPT-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound featuring a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridin-3-yl core, which is then further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H17N7O2S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17N7O2S/c1-32-18-7-5-16(6-8-18)19-12-20-22-26-27-23(29(22)9-10-30(20)28-19)33-14-21(31)25-17-4-2-3-15(11-17)13-24/h2-12H,14H2,1H3,(H,25,31)

InChI Key

VLVBEPSXWPWHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C#N)C3=C2

Origin of Product

United States

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